REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](C(=O)C(Cl)(Cl)Cl)[NH:5][CH:6]=1.[CH3:13][O-:14].[Na+].[CH3:16][OH:17]>O>[Br:1][C:2]1[CH:3]=[C:4]([C:13]([O:17][CH3:16])=[O:14])[NH:5][CH:6]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was then stirred at ambient temperature for 1 h after which it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
the combined organic layer and extracts were washed with water (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(NC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |